

Application Note: Interpretation of the ^1H NMR Spectrum of 4-Hydroxy-3-methoxybenzonitrile

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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzonitrile

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Introduction

4-Hydroxy-3-methoxybenzonitrile, also known as vanillonitrile, is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Its structure, derived from vanillin, incorporates a benzonitrile core with hydroxyl and methoxy functional groups, which provide avenues for diverse chemical modifications. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This application note provides a detailed interpretation of the proton (^1H) NMR spectrum of **4-hydroxy-3-methoxybenzonitrile** and a standard protocol for sample preparation and analysis.

Molecular Structure and Proton Environments

The chemical structure of **4-hydroxy-3-methoxybenzonitrile** ($\text{C}_8\text{H}_7\text{NO}_2$) consists of a benzene ring substituted with a nitrile ($-\text{CN}$) group, a hydroxyl ($-\text{OH}$) group, and a methoxy ($-\text{OCH}_3$) group. The protons on the molecule are found in distinct chemical environments, which give rise to a characteristic ^1H NMR spectrum.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-hydroxy-3-methoxybenzonitrile** was acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration
H-5	6.95	d	8.0	1H
H-2	7.13	d	8.0	1H
H-6	7.23	d	8.0	1H
-OCH ₃	3.83	s	-	3H
-OH	Varies	br s	-	1H

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the sample concentration, temperature, and solvent purity. It often appears as a broad singlet.

Spectral Interpretation

The ¹H NMR spectrum of **4-hydroxy-3-methoxybenzonitrile** in CDCl₃ displays a set of well-resolved signals corresponding to the aromatic protons and the methoxy group protons.

- Aromatic Protons (H-2, H-5, H-6): The three protons on the benzene ring appear in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm.
 - The proton at the 5-position (H-5), which is ortho to the hydroxyl group, is observed as a doublet at approximately 6.95 ppm.[\[1\]](#)
 - The proton at the 2-position (H-2), adjacent to the nitrile group, gives a doublet at around 7.13 ppm.[\[1\]](#)
 - The proton at the 6-position (H-6), which is ortho to both the nitrile and methoxy groups, appears as a doublet at approximately 7.23 ppm.[\[1\]](#)
 - The observed doublet multiplicities for these aromatic protons are due to coupling with their adjacent aromatic protons, with a typical ortho-coupling constant (J) of around 8.0 Hz.[\[1\]](#)

- **Methoxy Protons (-OCH₃):** The three protons of the methoxy group are equivalent and do not couple with any other protons. Consequently, they appear as a sharp singlet at approximately 3.83 ppm.^[1]
- **Hydroxyl Proton (-OH):** The proton of the hydroxyl group is exchangeable and its chemical shift can be variable. It typically appears as a broad singlet and its integration corresponds to one proton.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a sample of **4-hydroxy-3-methoxybenzonitrile** for ¹H NMR analysis.

Materials:

- **4-Hydroxy-3-methoxybenzonitrile**
- Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tube and cap
- Pasteur pipette and bulb
- Small vial
- Glass wool
- Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

- **Sample Weighing:** Accurately weigh approximately 5-20 mg of **4-hydroxy-3-methoxybenzonitrile** into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. If the solvent does not contain an internal standard, add a small drop of

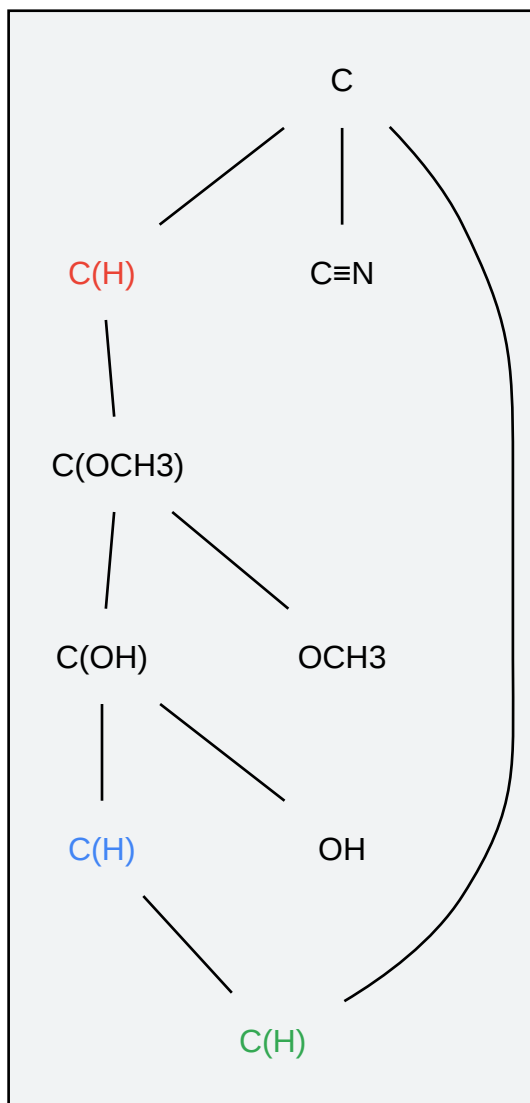
TMS.

- **Dissolution:** Gently swirl the vial to dissolve the sample completely.
- **Filtration:** To remove any particulate matter that could affect the spectral resolution, filter the solution into a clean NMR tube. This can be done by passing the solution through a small plug of glass wool placed in a Pasteur pipette.
- **Sample Transfer:** Carefully transfer the filtered solution into the NMR tube to a height of about 4-5 cm.
- **Capping:** Cap the NMR tube securely.
- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Data Acquisition:** Set up the desired experimental parameters on the NMR spectrometer, including the number of scans, pulse width, and acquisition time. Acquire the ^1H NMR spectrum.
- **Data Processing:** Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualizations

Molecular Structure and Proton Numbering

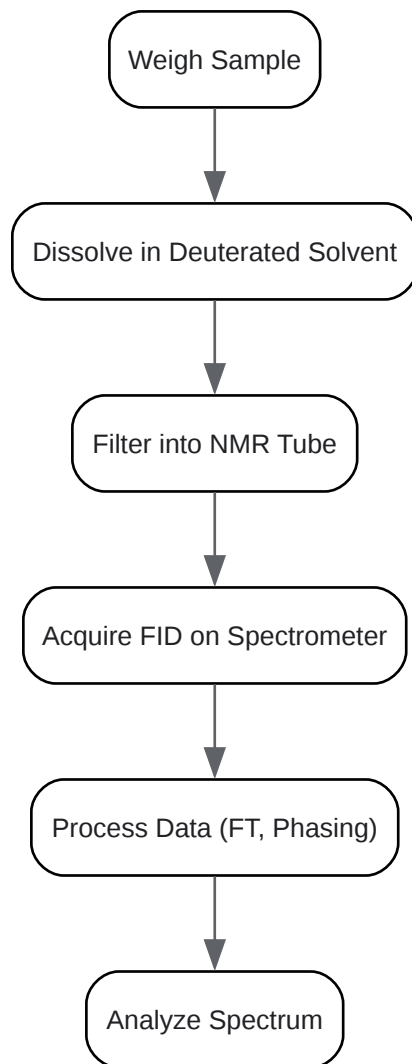
Structure of 4-Hydroxy-3-methoxybenzonitrile



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Caption: Molecular structure of **4-hydroxy-3-methoxybenzonitrile** with aromatic protons highlighted.

¹H NMR Experimental Workflow

Workflow for ^1H NMR Analysis

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Caption: A simplified workflow for acquiring and processing a ^1H NMR spectrum.

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References

- 1. rsc.org [rsc.org]
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